5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride
Description
Properties
Molecular Formula |
C9H12BrClN2 |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-9(2)5-12-8-7(9)3-6(10)4-11-8;/h3-4H,5H2,1-2H3,(H,11,12);1H |
InChI Key |
WZXXCTSSVQXTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=N2)Br)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Stannous Bromide-Mediated Cyclization
A common preparation method involves the reaction of 3,3-dimethyl-1,5-cyclododecadiynone with stannous bromide to generate the corresponding brominated pyrrolo-pyridine core. This approach leads to the formation of 5-bromo-3,3-dimethyl derivatives, including the target compound or its close analogues such as 5-bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. The reaction typically proceeds under controlled temperature and inert atmosphere conditions to optimize yield and purity.
| Parameter | Details |
|---|---|
| Starting material | 3,3-dimethyl-1,5-cyclododecadiynone |
| Reagent | Stannous bromide (SnBr2) |
| Product | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
| Typical conditions | Controlled temperature, inert atmosphere |
| Yield | Variable, dependent on reaction scale and purity |
Analysis of Preparation Methods
Catalytic Efficiency and Oxidation Role
The iron(III) perchlorate catalyst plays a dual role: it facilitates the condensation and cyclization steps and acts as an oxidant in the final stage of heterocycle formation. Oxygen from air is also crucial for the oxidation step, with pure oxygen being too aggressive and leading to decomposition products. The reaction is sensitive to oxygen availability, which must be carefully controlled especially during scale-up to maintain high yields.
Temperature and Time Optimization
Lower temperatures (50 °C) and longer reaction times (16 h) improve oxygen solubility and reduce side reactions such as diacetyl evaporation. This balance enhances yield and product purity. Attempts at higher temperatures or pure oxygen atmospheres lead to overoxidation and lower yields, while too low temperatures require significantly longer times for comparable yields.
Scalability and Reproducibility
The optimized method allows for reproducible synthesis at scales exceeding 10 g per batch without yield loss or contamination. This is critical for industrial or large-scale laboratory applications where consistent product quality is essential.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|
| Stannous bromide cyclization | 3,3-dimethyl-1,5-cyclododecadiynone + SnBr2 | Variable | Lab scale | Direct bromination, requires inert atmosphere |
| Multicomponent iron-catalyzed | Primary amine + aromatic aldehyde + diacetyl + Fe(ClO4)3·H2O | Up to 69 | >10 g per run | Air atmosphere, 50 °C, 16 h, scalable |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound with a molecular formula of and a molecular weight of 263.56 g/mol. It features a bromine atom at the 5-position and two methyl groups at the 3-position of the pyrrolo ring system. This compound is known for its potential biological activities and is utilized in various chemical syntheses and medicinal applications.
Chemical Properties and Reactivity
The chemical reactivity of 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride is attributed to the presence of the bromine atom and the nitrogen atoms in its structure. Common reactions include nucleophilic substitution, cross-coupling reactions, and electrophilic substitution. These reactions make it a versatile intermediate in organic synthesis and drug development.
Applications
5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride has several notable applications:
- Medicinal Chemistry : As a building block for synthesizing drug candidates.
- Kinase Inhibitors : Research indicates that 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Compounds similar to this one have shown promise in treating diseases such as cancer by inhibiting specific kinases involved in tumor growth and proliferation.
- Antioxidant Properties : Studies have suggested potential antioxidant properties, which could be beneficial in protecting cells from oxidative stress-related damage.
- Biological Research : For studying molecular interactions and biological pathways.
These applications underscore its importance in both medicinal chemistry and biological research.
Interaction Studies
Interaction studies involving 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride often focus on its binding affinities with various biological targets. Key findings include:
- Binding to Kinases : High affinity for specific kinases, leading to potential therapeutic effects.
- Antioxidant Activity : Interaction with cellular antioxidant systems.
Such interactions are crucial for understanding its pharmacological potential and guiding further drug development efforts.
Structural Analogs
Several compounds share structural similarities with 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Hexadecyl-1,4-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridine | Longer alkyl chain at position 6 | Enhanced lipophilicity |
| 1-Benzylpyrazole-4-carboxylic acid | Different functional group | Potential anti-inflammatory properties |
| 6-Decyl-1,4-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin | Decyl substituent | Altered pharmacokinetics |
Mechanism of Action
The exact mechanism of action of 5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substituent Diversity : The target compound’s 3,3-dimethyl groups distinguish it from halogenated analogs (e.g., 5-Br/6-Cl in or 5-Br/3-Cl in ).
- Core Modifications : Compounds like 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exhibit distinct ring fusion (pyrrolo[3,4-b]pyridine vs. pyrrolo[2,3-b]pyridine), affecting molecular geometry.
Physicochemical Properties
While direct data for the target compound are sparse, inferences can be drawn from analogs:
- Molecular Weight : ~296.6 g/mol (estimated for C₉H₁₂BrClN₂). Comparable to 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (227.06 g/mol, ).
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than neutral analogs.
- Stability : The 1,2-dihydro structure may confer reduced oxidative stability compared to aromatic derivatives.
Biological Activity
5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and potential applications in medicinal chemistry.
- IUPAC Name : 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine hydrochloride
- Molecular Formula : C9H12BrClN2
- Molar Mass : 263.56 g/mol
- CAS Number : 2708291-99-8
Antibacterial Activity
Research has shown that 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine exhibits notable antibacterial properties. In vitro studies indicate that this compound can inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 | |
| Salmonella enterica | 20 |
The presence of the bromine atom contributes to its reactivity and bioactivity, enhancing its interaction with bacterial enzymes or cellular structures.
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have reported effective inhibition against common fungal pathogens.
Table 2: Antifungal Activity Against Various Strains
| Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Candida albicans | 17 | |
| Aspergillus niger | 14 | |
| Trichophyton rubrum | 16 |
The exact mechanism of action for 5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine is not fully elucidated; however, it is believed to involve the inhibition of key enzymes critical for bacterial and fungal survival. The compound may disrupt cellular processes by interacting with specific molecular targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The bromine substitution at the 5-position enhances its reactivity compared to other derivatives lacking halogen atoms.
Comparison with Similar Compounds
| Compound | Antibacterial Activity |
|---|---|
| 5-Bromo-3,3-dimethyl-1,2-dihydropyridine | Moderate |
| 5-Chloro-3,3-dimethyl-1,2-dihydropyridine | Low |
| 5-Fluoro-3,3-dimethyl-1,2-dihydropyridine | High |
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
- Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics .
- Antifungal Properties Investigation : Another research focused on the antifungal properties against clinical isolates of Candida. The compound showed promising results in inhibiting biofilm formation and reducing fungal load in vitro .
Q & A
Q. Optimization Tips :
- Catalyst Selection : Pd(PPh₃)₄ provides higher regioselectivity for Suzuki couplings compared to PdCl₂(dppf) .
- Solvent Systems : Dichloromethane/ethyl acetate (9:1) is effective for chromatographic purification of nitro-substituted derivatives .
| Reaction Type | Reagents | Yield Range | Key Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 74–94% | 105°C, dioxane/H₂O |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | ~51% | Heptane/EtOAc (8:2) |
How can researchers resolve contradictions in NMR data for structurally similar pyrrolo[2,3-b]pyridine derivatives?
Advanced
Discrepancies in NMR signals often arise from substituent electronic effects or solvent interactions. For example:
- Nitro vs. Methoxy Substitutents : Nitro groups deshield adjacent protons (e.g., δ 8.93 ppm for 5-(4-trifluoromethylphenyl)-3-nitro derivatives), whereas methoxy groups shield protons (δ 7.10 ppm for 5-(4-methoxyphenyl) analogs) .
- Solvent Effects : DMSO-d₆ stabilizes NH protons, causing broad singlets (e.g., δ 13.45 ppm) .
Q. Methodology :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare with computed chemical shifts (DFT calculations) for validation.
What strategies are recommended for improving the low yields observed in cross-coupling reactions of brominated pyrrolo[2,3-b]pyridines?
Advanced
Low yields (<60%) may result from steric hindrance or catalyst deactivation. Solutions include:
- Additives : Use tetrabutylammonium bromide (TBAB) to enhance solubility in Suzuki reactions .
- Microwave Irradiation : Reduces reaction time and improves efficiency for Sonogashira couplings .
- Precatalyst Systems : Pd(OAc)₂ with XPhos ligands increases turnover in electron-deficient substrates.
How does the hydrochloride salt form impact the compound’s solubility and stability in biological assays?
Basic
The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Key considerations:
- pH-Dependent Stability : The free base may precipitate at physiological pH; the salt form maintains solubility in buffered solutions (e.g., PBS) .
- Storage : Store at –20°C in desiccated conditions to prevent hydrolysis .
What structural modifications of the pyrrolo[2,3-b]pyridine core enhance kinase inhibitory activity?
Advanced
Structure-activity relationship (SAR) studies highlight:
- Electron-Withdrawing Groups : Nitro or trifluoromethyl at C3 increase affinity for ATP-binding pockets (e.g., IC₅₀ < 100 nM for kinase inhibitors) .
- Aryl Substituents : Bulky groups (e.g., 3,4-dimethoxyphenyl) improve selectivity by occupying hydrophobic regions .
| Modification | Biological Impact | Example Compound |
|---|---|---|
| C3-Nitro | Enhanced potency | 6c (IC₅₀: 85 nM) |
| C5-Aryl | Improved selectivity | 6g (SAR >10-fold) |
Which analytical techniques are critical for confirming the purity and identity of this compound?
Q. Basic
- HPLC-MS : Quantify purity (>98%) and detect trace impurities .
- Elemental Analysis : Validate C, H, N, Br, and Cl content (deviation <0.4%) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in dihydro derivatives .
How should researchers address discrepancies between computational predictions and experimental solubility data?
Q. Advanced
- Solvent Screening : Use a CheqSol approach to measure equilibrium solubility in DMSO, PBS, and ethanol .
- Co-solvency Methods : Add cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vivo studies .
What are the best practices for storing and handling this compound to ensure long-term stability?
Q. Basic
- Storage : –20°C in amber vials under argon.
- Handling : Use gloveboxes for hygroscopic hydrochloride salts to prevent moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
